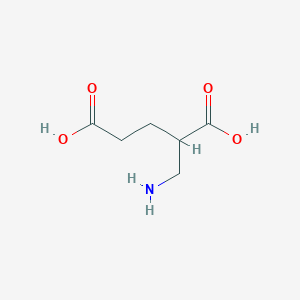
2-(Aminomethyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)pentanedioic acid, commonly known as AMPA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter that plays a key role in the central nervous system.
作用机制
AMPA acts as an agonist for the AMPA receptor, which is a subtype of glutamate receptor. Activation of the AMPA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that are involved in synaptic plasticity and memory formation.
生化和生理效应
AMPA has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. AMPA has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
AMPA has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It is also highly selective for the AMPA receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of AMPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of AMPA. One area of research is the development of AMPA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the role of AMPA in synaptic plasticity and memory formation. Additionally, the development of new synthesis methods for AMPA could lead to improved yields and purity, which could facilitate its use in future research.
合成方法
AMPA can be synthesized by several methods, including the reaction of 2-nitropropane with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 2-oxopentanedioic acid with hydroxylamine, followed by reduction with sodium borohydride. Both methods yield high purity and yield of AMPA.
科学研究应用
AMPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects on the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPA has also been studied for its potential to enhance cognitive function and improve memory.
属性
CAS 编号 |
13734-58-2 |
|---|---|
产品名称 |
2-(Aminomethyl)pentanedioic acid |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(aminomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI 键 |
LFKXMUNHFXEROA-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CN)C(=O)O |
规范 SMILES |
C(CC(=O)O)C(CN)C(=O)O |
同义词 |
Pentanedioic acid, 2-(aminomethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



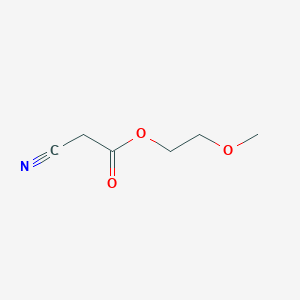
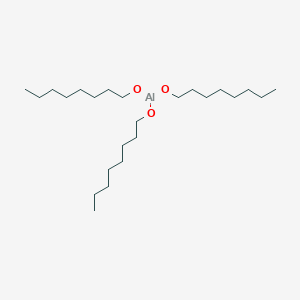
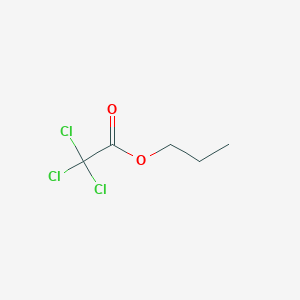
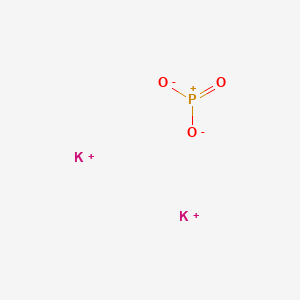
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
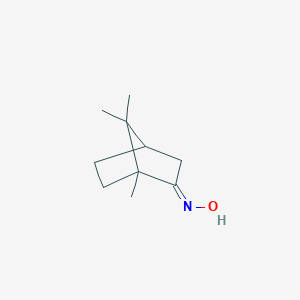
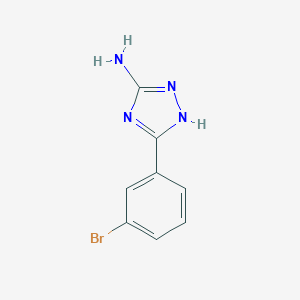
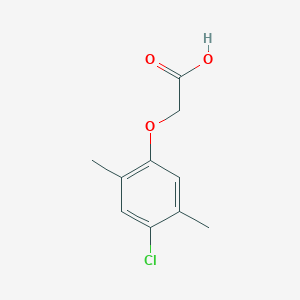

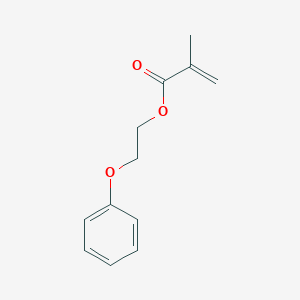
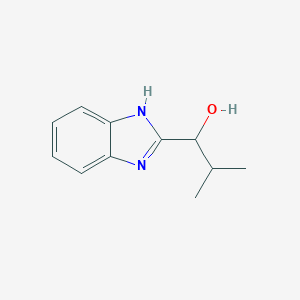
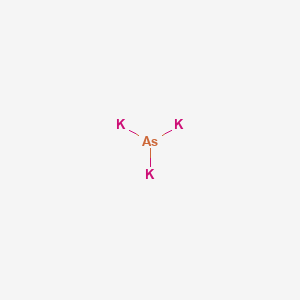
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)